ent-Ritonavir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H48N6O5S2 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1 |

InChI Key |

NCDNCNXCDXHOMX-LXSYHGDLSA-N |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

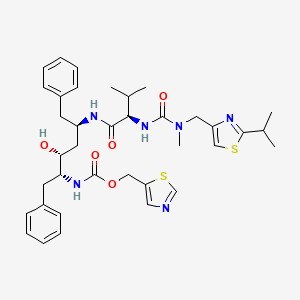

Chemical Structure of ent-Ritonavir

The prefix "ent-" denotes the enantiomer of a chiral molecule. Therefore, this compound is the mirror image of Ritonavir. All stereogenic centers in this compound are inverted relative to those in Ritonavir.

The IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] Based on this, the IUPAC name for This compound is 1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate .

Ritonavir has four chiral centers.[2] The stereochemical descriptors for Ritonavir are (2S, 3S, 5S) for the hexan-2-yl backbone and (2S) for the valine-derived moiety.[1] Consequently, the stereochemical descriptors for This compound are (2R, 3R, 5R) and (2R) respectively.

Below is a 2D representation of the chemical structure of this compound:

Caption: Chemical structure of this compound with inverted stereochemistry at the chiral centers.

Caption: Chemical structure of this compound with inverted stereochemistry at the chiral centers.

Physicochemical and Pharmacokinetic Properties of Ritonavir

While specific data for this compound is unavailable, the following tables summarize the known properties of Ritonavir. It is important to note that enantiomers can have different pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of Ritonavir

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | [1] |

| Molar Mass | 720.95 g/mol | [1] |

| CAS Number | 155213-67-5 | [1] |

| Appearance | White to light-tan powder | - |

| Melting Point | 120-122 °C | - |

| Solubility | Practically insoluble in water | - |

Table 2: Pharmacokinetic Properties of Ritonavir

| Parameter | Value | Reference |

| Bioavailability | Not determined | [3] |

| Protein Binding | 98-99% | [1] |

| Metabolism | Hepatic, primarily by CYP3A4, also CYP2D6 | [4] |

| Half-life | 3-5 hours | [1] |

| Excretion | Primarily fecal | [1] |

Synthesis of Ritonavir

The synthesis of Ritonavir has been extensively documented.[5][6][7] A key feature of the synthesis is the stereospecific construction of the complex backbone. The synthesis of this compound would require the use of the corresponding enantiomeric starting materials. A general synthetic approach for Ritonavir is outlined below.

Experimental Workflow: Generalized Synthesis of Ritonavir

Caption: Generalized synthetic workflow for Ritonavir.

Mechanism of Action of Ritonavir

Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[4] It is designed to mimic the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of viral polyproteins.

Additionally, Ritonavir is a strong inhibitor of the drug-metabolizing enzyme CYP3A4.[1][4] This inhibition is the basis for its use as a pharmacokinetic booster, as it increases the plasma concentrations of other co-administered antiretroviral drugs that are metabolized by CYP3A4.

Signaling Pathway: Ritonavir's Inhibition of CYP3A4

Caption: Ritonavir inhibits CYP3A4, preventing metabolism of other drugs.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Ritonavir are proprietary to pharmaceutical manufacturers. However, general procedures can be inferred from the patent literature and scientific publications.

General Protocol for a Coupling Reaction in Ritonavir Synthesis

-

Reactant Preparation: Dissolve the amine intermediate and the carboxylic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).

-

Coupling Agent Addition: Add a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., hydroxybenzotriazole (HOBt)) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove unreacted starting materials and reagents.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound, as the enantiomer of Ritonavir, possesses a mirrored three-dimensional structure with inverted stereochemistry at all four chiral centers. While the chemical properties can be inferred from its parent compound, the biological activity and pharmacokinetic profile of this compound remain uncharacterized in publicly available literature. The synthesis of this compound would necessitate a stereocontrolled approach utilizing enantiomerically pure starting materials. The information provided herein on Ritonavir serves as a comprehensive technical foundation for researchers interested in the stereochemical aspects of this important antiretroviral agent and as a starting point for any investigation into its enantiomeric counterpart. Further research is required to elucidate the specific biological properties of this compound.

References

- 1. Ritonavir - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the polymorphic forms of ritonavir and lopinavir in raw materials and co-milled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]

- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 7. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritonavir is a cornerstone of antiretroviral therapy, functioning both as an HIV-1 protease inhibitor and, more commonly, as a potent pharmacokinetic enhancer through the inhibition of cytochrome P450 3A4 (CYP3A4).[1][2] Despite its widespread use, there is a notable scarcity of publicly available data directly comparing the biological activities of its individual enantiomers. This technical guide synthesizes the current understanding of Ritonavir's biological activity, explores the limited information on its stereoisomers, and provides detailed experimental protocols for its evaluation. While definitive quantitative comparisons between the enantiomers are not possible at this time, this paper will delve into the established mechanisms of action of the racemic mixture and infer the potential role of stereochemistry based on related compounds.

Biological Activity of Ritonavir (Racemic Mixture)

Ritonavir's clinical utility is defined by its potent dual activities: direct inhibition of HIV-1 protease and mechanism-based inactivation of CYP3A4.

Anti-HIV-1 Activity

Ritonavir is a peptidomimetic inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral Gag-Pol polyproteins into functional proteins required for the maturation of infectious virions.[1][3] By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1]

| Parameter | Value | Cell Line/System |

| EC50 (Anti-HIV-1) | 0.02 µM | MT4 Cells |

| Ki (HIV Protease) | 15 pM | Recombinant HIV Protease |

Table 1: In Vitro Anti-HIV-1 Activity of Ritonavir.[4]

Cytochrome P450 3A4 (CYP3A4) Inhibition

Ritonavir is one of the most potent inhibitors of CYP3A4, the primary enzyme responsible for the metabolism of a vast number of drugs.[5][6] This inhibition is the basis for its use as a "booster" in antiretroviral regimens. By inhibiting CYP3A4, low-dose Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, thereby enhancing their therapeutic efficacy.[7] Ritonavir acts as a mechanism-based inactivator of CYP3A4, meaning it is metabolized by the enzyme into a reactive intermediate that then irreversibly binds to the protein.[8]

| Parameter | Value | Substrate/System |

| IC50 | 0.13 µM | Testosterone 6β-hydroxylation |

| Ks (dissociation constant) | 0.02 µM | Recombinant CYP3A4 |

Table 2: In Vitro CYP3A4 Inhibitory Activity of Ritonavir.[9]

The Role of Stereochemistry

Ritonavir possesses multiple chiral centers, and as such, can exist as various stereoisomers. The therapeutic product is a specific diastereomer. The biological activity of its corresponding enantiomer (ent-Ritonavir) and other diastereomers is not well-documented in publicly available literature.

Limited Direct Evidence

A study on a diastereomer of Ritonavir, where the L-valine component was replaced with D-valine, found that the biological and pharmacokinetic properties of this analogue were "indistinguishable" from Ritonavir itself. This suggests that for the antiviral activity, the stereochemistry at this particular position may not be critical for its interaction with the HIV protease active site. However, this does not provide a complete picture of the enantiomeric relationship of the entire molecule.

Inferences from Ritonavir Analogues

Research on rationally designed analogues of Ritonavir provides some insight into the potential importance of stereochemistry for its interaction with CYP3A4. A study investigating a series of Ritonavir-like compounds with varying stereochemistry at the phenyl side groups found that CYP3A4 only weakly discriminates between different configurations.[9] However, certain stereoisomers did exhibit modestly improved binding affinity and inhibitory potency. For example, the R/R conformer of a pyridyl-ethyl analogue displayed a lower IC50 value (0.31 µM) compared to its other stereoisomers (IC50 values of ~1.2-1.4 µM), bringing it closer to the potency of Ritonavir (0.13 µM).[8][9] This indicates that while the effect may not be dramatic, stereochemistry is a contributing factor to the potent CYP3A4 inhibition observed with this class of molecules.

Experimental Protocols

The following are generalized methodologies for assessing the key biological activities of Ritonavir and its potential enantiomers.

HIV-1 Protease Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)

-

Test compound (Ritonavir enantiomer) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

-

Add a fixed amount of HIV-1 protease to each well of the microplate.

-

Add the diluted test compound to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The rate of fluorescence increase is proportional to the protease activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cellular Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

-

Reagents and Materials:

-

A susceptible human T-cell line (e.g., MT-4)

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics)

-

Test compound dissolved in DMSO

-

A method to quantify viral replication (e.g., p24 antigen ELISA or a colorimetric cell viability assay like MTT)

-

96-well clear microplates

-

-

Procedure:

-

Seed the MT-4 cells into the wells of a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.

-

Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

-

After incubation, quantify the extent of viral replication.

-

For p24 ELISA: Measure the amount of p24 antigen in the cell supernatant.

-

For MTT assay: Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance, which correlates with the number of viable cells (HIV-1 infection will cause cell death).

-

-

Calculate the percentage of protection or inhibition for each compound concentration.

-

Determine the EC50 (50% effective concentration) from the dose-response curve.

-

Concurrently, run a cytotoxicity assay (CC50) with the same compound on uninfected cells to determine the therapeutic index (CC50/EC50).

-

In Vitro CYP3A4 Inhibition Assay (Fluorometric)

This assay assesses the inhibition of CYP3A4 activity using a fluorescent probe substrate.

-

Reagents and Materials:

-

Human liver microsomes or recombinant human CYP3A4

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

-

A fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

-

Test compound and a known inhibitor (e.g., ketoconazole) dissolved in a suitable solvent

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In the microplate wells, combine the buffer, NADPH regenerating system, and human liver microsomes.

-

Add the test compound to the wells.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the BFC substrate.

-

Immediately place the plate in a fluorescence reader and monitor the formation of the fluorescent metabolite over time.

-

Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

HIV Life Cycle and Protease Inhibition

The following diagram illustrates the key stages of the HIV-1 life cycle and the critical role of the protease enzyme, which is the target of Ritonavir.

Caption: HIV-1 life cycle and the inhibitory action of Ritonavir on HIV protease.

Mechanism-Based Inhibition of CYP3A4

This diagram outlines the process by which Ritonavir irreversibly inhibits the CYP3A4 enzyme.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ritonavir - Wikipedia [en.wikipedia.org]

- 8. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical and mechanistic principles underlying the interaction of ent-Ritonavir, the enantiomer of the potent HIV protease inhibitor Ritonavir, with its target enzyme. The document synthesizes structural data, quantitative inhibitory assays, and standard experimental protocols to elucidate why stereoisomerism is a critical determinant of therapeutic efficacy in this context.

Introduction to HIV Protease and the Role of Stereochemistry

The Human Immunodeficiency Virus 1 (HIV-1) protease is a C2-symmetric homodimeric aspartic protease essential for the viral life cycle.[1][2] It cleaves nascent viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[3][4] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a cornerstone target for antiretroviral therapy.[4][5]

Ritonavir is a potent, peptidomimetic inhibitor of HIV protease, designed to mimic the transition state of the natural peptide substrate.[4][6] Its structure is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers. The clinically approved and biologically active form is (5S,8S,10S,11S)-Ritonavir. Its mirror image, (5R,8R,10R,11R)-Ritonavir, is known as this compound (enantiomeric Ritonavir). The profound difference in their biological activity underscores the critical importance of stereospecific recognition at the enzyme's active site.

Core Mechanism of Action: A Stereochemical Perspective

The mechanism of action of this compound is best understood by contrasting it with its active counterpart, Ritonavir. The HIV protease active site is a highly specific, chiral environment. Ritonavir binds with high affinity by forming a network of hydrogen bonds and hydrophobic interactions with key residues in the active site, including the catalytic aspartate dyad (Asp25/Asp125).[1][7]

The precise three-dimensional arrangement of Ritonavir's functional groups is optimized to complement the topography of the binding pocket. In stark contrast, this compound, as the mirror image, possesses an inverted stereochemical configuration at all its chiral centers. This inversion prevents it from achieving the necessary complementary fit within the active site. While it possesses the same chemical formula and connectivity, its functional groups are spatially misaligned relative to the enzyme's interaction points. Consequently, this compound is unable to form the stable, high-affinity interactions required for potent inhibition. This fundamental mismatch due to stereochemistry is the primary reason for its dramatically reduced or absent biological activity.

Quantitative Analysis of Inhibitory Activity

The most direct measure of an inhibitor's efficacy is its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Comparative studies quantifying the inhibitory potential of both Ritonavir and its enantiomer starkly illustrate the impact of stereochemistry. While specific Kᵢ values for this compound are not widely published due to its low activity, studies on its anti-HIV activity (EC₅₀) serve as a clear proxy.

| Compound | Anti-HIV Activity (EC₅₀ in CEM-SS cells) |

| Ritonavir | 0.02 µM[8] |

| This compound | > 100 µM |

Table 1: Comparative in vitro anti-HIV activity of Ritonavir and this compound. The data for this compound is based on findings that it is essentially inactive at concentrations up to 100 µM, as detailed in studies on its synthesis and biological evaluation.

This greater than 5000-fold difference in activity highlights that the specific spatial arrangement of atoms in Ritonavir is paramount for its potent inhibition of HIV replication.

Visualizing the Stereochemical Impact

The logical relationship between the enantiomers and their biological effect on HIV protease can be visualized as a flowchart demonstrating the principle of chiral recognition.

Caption: Chiral recognition of Ritonavir enantiomers by HIV protease.

Experimental Protocols

The quantitative data presented above are derived from established experimental methodologies designed to assess enzyme inhibition and antiviral activity.

This in vitro assay is used to determine the IC₅₀ value of a compound by measuring its ability to inhibit the enzymatic activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, a technique known as Förster Resonance Energy Transfer (FRET).[9][10] In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[10] An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Methodology:

-

Reagents: Purified recombinant HIV-1 protease, FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520), assay buffer (e.g., 80 mM sodium acetate, 0.8 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.5), and test compounds (this compound, Ritonavir) serially diluted in DMSO.[9]

-

Procedure: a. Add a constant concentration of HIV-1 protease to the wells of a 96-well microplate containing the assay buffer. b. Add varying concentrations of the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. d. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation/Emission = 490 nm/520 nm).[10]

-

Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves. b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

The workflow for this assay is visualized below.

Caption: Workflow for a F-based HIV protease inhibition assay.

Structural analysis via X-ray crystallography provides definitive, high-resolution insights into how an inhibitor binds to the enzyme's active site.[11][12]

Principle: This technique involves growing a crystal of the HIV protease in complex with the inhibitor. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex, revealing atomic-level interactions.[6]

Methodology:

-

Protein Expression and Purification: Express high-purity, active HIV-1 protease using a recombinant system (e.g., E. coli).

-

Crystallization: a. Co-crystallize the protease with the inhibitor (this compound or Ritonavir) by mixing the purified protein with a molar excess of the compound. b. Employ vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature).[11] c. Alternatively, soak pre-grown crystals of the native (apo) protease in a solution containing the inhibitor.[11]

-

Data Collection: a. Mount a suitable crystal and cryo-cool it to protect against radiation damage. b. Collect X-ray diffraction data using a synchrotron source.[2]

-

Structure Determination and Refinement: a. Process the diffraction data to determine unit cell parameters and space group. b. Solve the structure using molecular replacement with a known protease structure as a search model.[11] c. Refine the atomic model against the experimental data to generate a final, high-resolution structure of the protease-inhibitor complex.[6]

For this compound, obtaining a co-crystal structure would be challenging due to its weak binding affinity, which often precludes the formation of a stable, well-ordered complex required for successful crystallization.

Conclusion and Implications for Drug Design

The case of this compound provides a definitive illustration of the principle of stereospecificity in pharmacology. Its profound lack of activity compared to Ritonavir is not due to differences in chemical composition but solely to the inverted three-dimensional arrangement of its atoms. The chiral active site of HIV protease acts as a stereoselective lock that only the correctly shaped key—Ritonavir—can effectively engage. This technical guide underscores that for complex, asymmetric targets like HIV protease, controlling the stereochemistry of an inhibitor is a primary and non-negotiable requirement for achieving therapeutic potency. These findings reinforce the necessity of stereoselective synthesis and chiral purification in the development pipeline of modern pharmaceuticals.

References

- 1. pnas.org [pnas.org]

- 2. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pnas.org [pnas.org]

- 7. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurogentec.com [eurogentec.com]

- 11. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]

- 12. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known pharmacokinetic properties of Ritonavir, with a specific focus on the challenges and methodologies related to its enantiomer, ent-Ritonavir. Extensive literature searches have revealed a significant gap in publicly available data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. The vast majority of research has been conducted on Ritonavir as a single enantiomer, which is the therapeutically active and commercially available form.

This document will first present the well-established pharmacokinetic profile of Ritonavir. Subsequently, it will address the critical considerations of stereoselectivity in its metabolic pathways and protein interactions. Finally, this guide will provide detailed, state-of-the-art experimental protocols that can be employed to elucidate the complete pharmacokinetic profile of this compound, thereby addressing the current knowledge deficit. This includes methodologies for chiral separation, in vitro metabolic stability, and in vivo animal studies. The provided diagrams illustrate the metabolic pathways of Ritonavir and a proposed workflow for a comparative pharmacokinetic study of its enantiomers.

Pharmacokinetic Properties of Ritonavir (the Clinically Used Enantiomer)

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease and is widely used as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The European Medicines Agency (EMA) has noted that Ritonavir is a chiral molecule and its enantiomeric purity is ensured through a stereoselective synthetic process.

Absorption

-

Oral Bioavailability: The absolute oral bioavailability of Ritonavir has not been determined in humans.[4] However, in rats, the oral bioavailability is estimated to be between 74% and 76.4%.[5]

-

Tmax: Following oral administration of a 600 mg dose, peak plasma concentrations (Tmax) are reached in approximately 2 to 4 hours.[4]

-

Food Effect: The extent of absorption is not significantly affected by food.[3]

Distribution

-

Protein Binding: Ritonavir is highly bound to human plasma proteins (approximately 98-99%), primarily to albumin and alpha-1-acid glycoprotein.[3][4]

-

Volume of Distribution (Vd): The apparent volume of distribution is approximately 0.41 L/kg.[4]

-

Tissue Distribution: Ritonavir exhibits widespread tissue distribution, with good penetration into lymphatic tissues but low penetration into the central nervous system (CNS).[6]

Metabolism

-

Primary Metabolic Pathways: Ritonavir is extensively metabolized by the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6.[3][4]

-

Major Metabolites: The major metabolite is the isopropylthiazole oxidation product (M-2), which retains some antiviral activity.[4] Other oxidative metabolites have been identified.[6]

-

Enzyme Inhibition: Ritonavir is a potent mechanism-based inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic booster.[7][8][9] It also inhibits CYP2D6 to a lesser extent.[3]

-

Enzyme Induction: Ritonavir can also induce other enzymes, including CYP1A2, CYP2C9, and glucuronosyl transferase.[3][5]

Excretion

-

Route of Elimination: Ritonavir is primarily eliminated in the feces, with a smaller portion excreted in the urine.[4][6]

-

Excretion Data: Following a single 600 mg oral dose of radiolabeled ritonavir, approximately 86.4% of the dose was recovered in the feces and 11.3% in the urine.[4]

-

Unchanged Drug: About 33.8% of the dose in feces and 3.5% in urine is excreted as unchanged drug.[4]

-

Half-life (t1/2): The elimination half-life of Ritonavir is approximately 3 to 5 hours.[4]

-

Clearance (CL): The apparent oral clearance is approximately 7 to 9 L/h.[3]

Quantitative Pharmacokinetic Parameters of Ritonavir

| Parameter | Value | Species | Reference |

| Tmax | 2 - 4 hours | Human | [4] |

| Protein Binding | 98 - 99% | Human | [3][4] |

| Volume of Distribution (Vd) | 0.41 L/kg | Human | [4] |

| Elimination Half-life (t1/2) | 3 - 5 hours | Human | [4] |

| Apparent Oral Clearance (CL/F) | 7 - 9 L/h | Human | [3] |

| Oral Bioavailability | 74 - 76.4% | Rat | [5] |

Stereoselectivity in Ritonavir Pharmacokinetics: The Case for this compound

While comprehensive data on this compound is lacking, the principles of stereoselective pharmacokinetics suggest that its ADME profile could differ significantly from that of Ritonavir. Enantiomers can exhibit differences in binding to proteins and metabolizing enzymes, leading to variations in their pharmacokinetic and pharmacodynamic properties.

A study on rationally designed ritonavir-like compounds indicated that CYP3A4 preferentially binds the S-configuration of a specific phenyl group in their models, highlighting the potential for stereoselective metabolism.

To fully understand the therapeutic potential and safety profile of this compound, a complete pharmacokinetic characterization is essential. The following sections outline the necessary experimental protocols to achieve this.

Experimental Protocols for the Pharmacokinetic Characterization of this compound

Chiral Separation and Bioanalysis

Objective: To develop and validate a stereoselective analytical method for the quantification of Ritonavir and this compound in biological matrices (plasma, urine, feces, and tissue homogenates).

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (LC-MS/MS)

-

Chiral Stationary Phase Selection:

-

Screen various chiral columns, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), to achieve baseline separation of the enantiomers.

-

-

Mobile Phase Optimization:

-

Optimize the mobile phase composition (e.g., mixtures of n-hexane, ethanol, and acidic/basic modifiers) to achieve optimal resolution and peak shape.

-

-

Sample Preparation:

-

Develop a robust extraction method from biological matrices, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to ensure high recovery and minimal matrix effects.

-

-

Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of each enantiomer and an appropriate internal standard.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

-

In Vitro Studies

Objective: To assess the metabolic stability and potential for drug-drug interactions of this compound.

Methodologies:

-

Metabolic Stability in Liver Microsomes and Hepatocytes:

-

Incubate this compound and Ritonavir separately with human and relevant animal species (e.g., rat, dog, monkey) liver microsomes and hepatocytes in the presence of NADPH.

-

Monitor the disappearance of the parent compound over time using the validated chiral LC-MS/MS method.

-

Calculate in vitro half-life and intrinsic clearance.

-

-

CYP450 Reaction Phenotyping:

-

Incubate this compound with a panel of recombinant human CYP450 enzymes (including CYP3A4, CYP2D6, etc.) to identify the specific enzymes responsible for its metabolism.

-

-

CYP450 Inhibition Assay:

-

Determine the inhibitory potential (IC50 and Ki) of this compound against major human CYP450 enzymes using probe substrates. Compare these values to those of Ritonavir to assess stereoselective inhibition.

-

-

Plasma Protein Binding:

-

Determine the extent of binding of this compound to plasma proteins from different species using techniques like equilibrium dialysis or ultrafiltration.

-

In Vivo Studies

Objective: To determine the full pharmacokinetic profile of this compound in an animal model and compare it to Ritonavir.

Methodology: Pharmacokinetic Study in Rats

-

Animal Model:

-

Use male Sprague-Dawley or Wistar rats.

-

-

Dosing:

-

Administer this compound and Ritonavir separately via intravenous (IV) and oral (PO) routes to different groups of animals.

-

A typical dose for a discovery-phase study might be 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.

-

-

Sample Collection:

-

Collect serial blood samples at appropriate time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Collect urine and feces over 24 or 48 hours.

-

-

Bioanalysis:

-

Analyze the plasma, urine, and fecal samples for the concentrations of each enantiomer using the validated chiral LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters for each enantiomer, including:

-

IV: Clearance (CL), Volume of distribution at steady state (Vss), Half-life (t1/2).

-

PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC), Oral bioavailability (F%).

-

-

Mandatory Visualizations

Metabolic Pathway of Ritonavir

Caption: Metabolic pathway of Ritonavir.

Experimental Workflow for Comparative Pharmacokinetics of Ritonavir Enantiomers

Caption: Workflow for enantiomer pharmacokinetic study.

Conclusion

The pharmacokinetic properties of the clinically used enantiomer of Ritonavir are well-characterized, highlighting its role as a potent CYP3A4 inhibitor and pharmacokinetic enhancer. However, a significant knowledge gap exists regarding the specific ADME properties of its enantiomer, this compound. This technical guide has summarized the available data for Ritonavir and provided a comprehensive set of experimental protocols necessary to elucidate the full pharmacokinetic profile of this compound. The execution of these studies is critical for understanding the potential therapeutic applications and safety considerations of this distinct chemical entity. The provided diagrams offer a visual representation of Ritonavir's metabolism and a clear workflow for future research endeavors in this area. It is imperative that such studies are conducted to move beyond speculation and provide concrete data for this understudied enantiomer.

References

- 1. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

Introduction

Ritonavir, a potent peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone of highly active antiretroviral therapy (HAART) for decades. Its dual functionality, acting as both a direct antiviral agent and a pharmacokinetic enhancer through the inhibition of cytochrome P450 3A4 (CYP3A4), has solidified its place in the clinical management of HIV/AIDS. However, the pharmacological landscape of its enantiomer, ent-Ritonavir, remains largely uncharted territory. This technical guide aims to collate and present the available information on the discovery, history, and core scientific data of this compound, a molecule that, despite its close structural relationship to a blockbuster drug, exists primarily in scientific obscurity.

This guide will, therefore, focus on the established knowledge of Ritonavir as a means of providing a comparative framework, while highlighting the significant information gap concerning its enantiomer. The detailed exploration of Ritonavir's discovery, mechanism of action, and synthesis will serve as a critical foundation for understanding the potential, yet unelucidated, characteristics of this compound.

Discovery and History of Ritonavir: A Tale of Rational Drug Design and Serendipitous Polymorphism

The development of Ritonavir by Abbott Laboratories in the early 1990s was a landmark achievement in the fight against HIV/AIDS. The scientific journey began with a lead compound, A-80987, which showed moderate potency as an HIV protease inhibitor. Through a process of rational drug design, researchers at Abbott systematically modified the peripheral heterocyclic groups of A-80987 to enhance its metabolic stability and pharmacokinetic profile.[1] This led to the synthesis of Ritonavir, which demonstrated significantly improved potency and oral bioavailability.

Ritonavir was approved by the U.S. Food and Drug Administration (FDA) in 1996, heralding a new era of combination antiretroviral therapy.[2] A pivotal moment in its history occurred in 1998 with the discovery of a second, more stable crystalline polymorph (Form II). This new form exhibited lower solubility, which impacted the drug's bioavailability and led to a temporary withdrawal of the oral capsule formulation from the market. This event underscored the critical importance of solid-state chemistry in drug development and manufacturing.

Mechanism of Action: A Dual-Pronged Attack

Ritonavir's therapeutic efficacy stems from its ability to inhibit two key enzymes: HIV protease and human cytochrome P450 3A4 (CYP3A4).

Inhibition of HIV Protease

As a peptidomimetic inhibitor, Ritonavir is designed to mimic the transition state of the natural substrate of the HIV protease. The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral Gag-Pol polyprotein into mature, functional proteins. By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3][4]

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of CYP3A4, a major enzyme in the liver and gut responsible for the metabolism of a wide range of drugs, including other HIV protease inhibitors.[5] By inhibiting CYP3A4, low "booster" doses of Ritonavir can significantly increase the plasma concentrations and prolong the half-life of co-administered protease inhibitors. This pharmacokinetic enhancement allows for lower and less frequent dosing of other antiretroviral drugs, improving patient adherence and therapeutic outcomes.[1]

The following diagram illustrates the dual mechanism of action of Ritonavir.

Caption: Dual mechanism of action of Ritonavir.

Synthesis of Ritonavir: A Stereoselective Challenge

The synthesis of Ritonavir is a complex process that requires precise control of stereochemistry at multiple chiral centers. While various synthetic routes have been developed, a common strategy involves the construction of a central diamino alcohol core, followed by the coupling of the side chains.

General Synthetic Workflow

A generalized workflow for the synthesis of Ritonavir is outlined below. The synthesis of this compound would necessitate the use of the corresponding enantiomeric starting materials and reagents throughout the synthetic sequence.

Caption: Generalized synthetic workflow for Ritonavir.

Key Experimental Protocols (for Ritonavir)

Detailed experimental protocols for the synthesis of Ritonavir are proprietary to pharmaceutical manufacturers. However, academic and patent literature provides insights into the key chemical transformations. One notable method for the synthesis of the diamino alcohol core of Ritonavir involves the reduction of an enaminone. A two-step reduction sequence is employed, where the enamine is first reduced with a borane-sulfonate derivative, followed by the reduction of the resulting ketone with sodium borohydride to yield the desired diastereomer with high selectivity.

Note: The lack of published experimental protocols for the synthesis of this compound prevents the inclusion of a specific methodology for this compound.

Quantitative Data: A Comparative Void

A comprehensive search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound. To provide a baseline for potential future studies, the known quantitative data for Ritonavir is summarized below.

| Parameter | Value | Target | Reference |

| EC50 | 0.02 µM | HIV-1 Protease | [1] |

| Ki | 15 pM | HIV-1 Protease | [6] |

| IC50 | ~0.13 µM | CYP3A4 | [7] |

The Unanswered Questions and Future Directions

The dearth of information on this compound raises several intriguing questions for researchers in medicinal chemistry and pharmacology:

-

Synthesis: What are the optimal conditions for the stereoselective synthesis of this compound?

-

Biological Activity: Does this compound exhibit inhibitory activity against HIV protease or CYP3A4? If so, how does its potency compare to Ritonavir?

-

Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound?

-

Toxicology: Is this compound associated with any unique toxicological profile compared to Ritonavir?

The synthesis and evaluation of this compound would not only satisfy scientific curiosity but could also provide valuable insights into the structure-activity relationships of this important class of drugs. A comparative study of the two enantiomers could further elucidate the specific molecular interactions that govern their binding to HIV protease and CYP3A4, potentially informing the design of next-generation inhibitors with improved efficacy and safety profiles.

While this technical guide has provided a comprehensive overview of the discovery and history of Ritonavir, the core subject of this compound remains an enigma. The absence of published data on its synthesis and biological activity represents a significant gap in our understanding of this molecule. The information presented here on Ritonavir serves as a critical reference point and a call to the scientific community to explore the uncharted territory of its enantiomer. The discovery and characterization of this compound hold the potential to unlock new knowledge about the stereochemical requirements for HIV protease and CYP3A4 inhibition, with implications for future drug development endeavors.

References

- 1. Ritonavir-boosted protease inhibitors in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Ritonavir - Wikipedia [en.wikipedia.org]

- 4. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. apsf.org [apsf.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of the HIV protease inhibitor Ritonavir and its enantiomer, ent-Ritonavir. The document details the known biological activities and physicochemical properties of Ritonavir, outlines relevant experimental protocols for its characterization, and discusses the implications of stereoisomerism on its therapeutic function. Due to a lack of publicly available data on the synthesized and isolated this compound, this guide focuses on the established properties of Ritonavir while providing a theoretical framework for understanding the potential properties of its enantiomer.

Introduction to Ritonavir and the Significance of Chirality

Ritonavir is a potent antiretroviral drug used in the treatment of HIV/AIDS.[1][2] It functions primarily as an inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[2] Additionally, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its widespread use as a pharmacokinetic enhancer or "booster" for other protease inhibitors.[2][3]

The molecular structure of Ritonavir is complex, featuring multiple chiral centers. Chirality, or the "handedness" of a molecule, is a critical factor in drug development, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions between drugs and their biological targets, such as enzymes and receptors.

This guide will explore the defined stereochemistry of Ritonavir and its mirror image, this compound, providing available data for the former and a theoretical discussion for the latter.

Stereochemistry of Ritonavir and this compound

The chemical structure of Ritonavir is characterized by five stereocenters. The systematic IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] This nomenclature precisely defines the absolute configuration at each chiral center.

This compound , as the enantiomer of Ritonavir, would have the exact opposite configuration at all five stereocenters. Its hypothetical IUPAC name would be 1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate. While the synthesis of various Ritonavir isomer impurities has been reported, indicating that other stereoisomers can be formed, specific data on the isolated and characterized this compound is not available in the public domain.[4][5]

Quantitative Data Summary

The following tables summarize the known quantitative data for Ritonavir. No experimental data for this compound has been found in the reviewed literature.

Table 1: Biological Activity of Ritonavir

| Parameter | Target | Value | Reference |

| EC50 | HIV-1 Protease | 0.02 µM | [1] |

| Ki | HIV Protease | 15 pM | [6] |

| IC50 | CYP3A4 | 0.13 µM | [7] |

| Ks | CYP3A4 | 0.02 µM | [7] |

Table 2: Physicochemical Properties of Ritonavir

| Property | Value | Reference |

| Molecular Formula | C37H48N6O5S2 | [1] |

| Molar Mass | 720.95 g/mol | [1] |

| Melting Point | Form I: ~120-122 °C | |

| Form II: Higher than Form I | ||

| Solubility (Water) | pH-dependent, poorly soluble | |

| LogP | 3.91 |

Signaling Pathways and Experimental Workflows

Mechanism of Action of Ritonavir

Ritonavir exerts its therapeutic effects through two primary mechanisms: inhibition of HIV-1 protease and inhibition of CYP3A4.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Ritonavir and its stereoisomers.

Detailed Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)

This protocol is adapted from commercially available kits and published literature.[8][9][10]

Objective: To determine the in vitro inhibitory activity of a compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on FRET)

-

Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Test compound (Ritonavir or this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., Ex/Em = 330/450 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 Protease to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

CYP3A4 Inhibition Assay (P450-Glo™ Assay)

This protocol is based on the Promega P450-Glo™ CYP3A4 Assay system.[11][12][13][14][15]

Objective: To determine the in vitro inhibitory activity of a compound against human CYP3A4.

Materials:

-

Recombinant human CYP3A4 enzyme

-

P450-Glo™ CYP3A4 Screening System (containing Luciferin-IPA substrate, NADPH regeneration system, and Luciferin Detection Reagent)

-

Test compound (Ritonavir or this compound) dissolved in DMSO

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Prepare the CYP3A4 enzyme/substrate mixture according to the kit instructions. This typically involves diluting the enzyme and the Luciferin-IPA substrate in the appropriate buffer.

-

In a 96-well plate, add the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the enzyme/substrate mixture to all wells except the negative control.

-

Initiate the reaction by adding the NADPH regeneration system to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

-

Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent to all wells.

-

Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Powder X-ray Diffraction (PXRD)

This protocol provides a general procedure for the analysis of pharmaceutical powders.[16][17][18][19]

Objective: To characterize the solid-state form (crystalline or amorphous) of Ritonavir and its potential polymorphs.

Materials:

-

Powder X-ray diffractometer with a copper X-ray source

-

Sample holder (e.g., zero-background silicon wafer)

-

Spatula

-

Mortar and pestle (if sample requires grinding)

-

The sample of Ritonavir or its stereoisomer

Procedure:

-

Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

-

Carefully pack the powdered sample into the sample holder, ensuring a flat, even surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters for data collection. Typical parameters for pharmaceutical analysis include:

-

X-ray source: Cu Kα radiation (λ = 1.54 Å)

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan range (2θ): e.g., 2° to 40°

-

Step size: e.g., 0.02°

-

Scan speed/time per step: e.g., 1 second/step

-

-

Initiate the data collection.

-

After the scan is complete, process the data using appropriate software to generate the diffraction pattern (intensity vs. 2θ).

-

Analyze the diffractogram to identify the crystalline peaks. The positions and relative intensities of the peaks are characteristic of a specific crystal form. An amorphous sample will show a broad halo instead of sharp peaks.

-

Compare the obtained pattern with reference patterns for known polymorphs of Ritonavir, if available.

Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the thermal analysis of pharmaceutical compounds.[20][21][22][23]

Objective: To determine the melting point, heat of fusion, and to detect polymorphic transitions of Ritonavir.

Materials:

-

Differential Scanning Calorimeter

-

DSC pans (e.g., aluminum) and lids

-

Crimper for sealing the pans

-

High-purity nitrogen gas for purging

-

The sample of Ritonavir or its stereoisomer

-

Reference standard for calibration (e.g., indium)

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard like indium.

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

-

Hermetically seal the pan with a lid using the crimper.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the experimental parameters in the control software. A typical program for polymorph screening involves a heat-cool-heat cycle:

-

Initial temperature: e.g., 25°C

-

Heating rate: e.g., 10°C/min

-

Final temperature: e.g., 200°C (well above the expected melting point)

-

Cooling rate: e.g., 10°C/min

-

Second heating cycle: Same as the first.

-

-

Start the experiment and record the heat flow as a function of temperature.

-

Analyze the resulting thermogram. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as inverted peaks.

-

Determine the onset temperature and the peak temperature of any thermal events. The area under the melting peak corresponds to the heat of fusion. The presence of multiple melting peaks or exothermic transitions can indicate polymorphism.

Discussion and Conclusion

The stereochemistry of Ritonavir is precisely defined, and its biological activity as a dual inhibitor of HIV-1 protease and CYP3A4 is well-documented. In contrast, there is a conspicuous absence of experimental data for its enantiomer, this compound, in the scientific literature. This is not uncommon in pharmaceutical development, where research is heavily focused on the most potent and therapeutically relevant stereoisomer.

Based on the principles of stereochemistry, this compound would be the mirror image of Ritonavir. Given the highly stereospecific nature of enzyme-substrate and enzyme-inhibitor interactions, it is highly probable that this compound would exhibit significantly different, and likely much lower, inhibitory activity against both HIV-1 protease and CYP3A4. The precise three-dimensional arrangement of functional groups in Ritonavir is optimized for binding to the active sites of these enzymes, and its mirror image would not be expected to fit in the same favorable manner. A study on Ritonavir analogues with varied stereochemistry at some of the chiral centers demonstrated that while CYP3A4 showed some tolerance for these changes, the inhibitory potency was still affected.[7][24] A complete inversion of all stereocenters, as in this compound, would likely have a much more dramatic effect.

References

- 1. Ritonavir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google Patents [patents.google.com]

- 5. CN102786494B - The study on the synthesis of ritonavir isomer impurities and control method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. abcam.co.jp [abcam.co.jp]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. promega.com [promega.com]

- 12. tripod.nih.gov [tripod.nih.gov]

- 13. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com]

- 14. CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY | Semantic Scholar [semanticscholar.org]

- 15. biocompare.com [biocompare.com]

- 16. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 19. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]

- 20. researchgate.net [researchgate.net]

- 21. tainstruments.com [tainstruments.com]

- 22. perkinelmer.com.ar [perkinelmer.com.ar]

- 23. shimadzu.com [shimadzu.com]

- 24. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

A comprehensive search of available scientific literature and data did not yield any specific preliminary in vitro studies conducted on ent-Ritonavir, the enantiomer of the well-known antiretroviral drug Ritonavir. While extensive research exists for Ritonavir, detailing its mechanism of action, pharmacokinetic properties, and a wide range of in vitro activities, similar studies on its enantiomer, this compound, are not present in the accessed resources.

This guide, therefore, serves to outline the established in vitro profile of Ritonavir to provide a comparative baseline and theoretical framework for potential future studies on this compound. The information presented below is based on the extensive body of research available for Ritonavir.

Ritonavir: A Summary of In Vitro Data

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1][2][3] Its primary mechanism of action involves binding to the active site of the HIV protease, preventing the cleavage of viral polyproteins into functional enzymes and structural proteins, which ultimately results in the production of immature, non-infectious viral particles.[1]

Beyond its direct antiviral activity, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4][5][6][7] This property is widely exploited in clinical practice, where low doses of Ritonavir are used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[2][3][8][9] By inhibiting CYP3A4-mediated metabolism, Ritonavir increases the plasma concentration and prolongs the half-life of co-administered drugs.[4]

Key In Vitro Activities of Ritonavir

The following table summarizes some of the reported in vitro activities of Ritonavir. It is important to note that these values are for Ritonavir, and not its enantiomer.

| Assay | Target | Cell Line | Reported Activity (IC50 / EC50) | Reference |

| HIV-1 Protease Inhibition | HIV-1 Protease | - | Not explicitly stated in search results | [10] |

| Antiviral Activity (SARS-CoV-2) | SARS-CoV-2 | Vero cells | Marked activity (concentration-dependent) | [11][12] |

| CYP3A4 Inhibition | Cytochrome P450 3A4 | - | Potent, mechanism-based inactivation | [5][6][7][13] |

Experimental Protocols: A Theoretical Framework for this compound

Should in vitro studies on this compound be undertaken, the following experimental protocols, commonly used for Ritonavir, would be applicable.

Antiviral Activity Assay

A standard method to assess the antiviral efficacy of a compound involves a cell-based assay.

-

Cell Culture: A suitable host cell line (e.g., Vero cells for SARS-CoV-2, or a human T-cell line for HIV) is cultured in appropriate media.

-

Viral Infection: The cells are infected with the virus at a known multiplicity of infection (MOI).

-

Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (this compound).

-

Incubation: The treated and infected cells are incubated for a specific period (e.g., 48 hours).

-

Endpoint Measurement: The antiviral effect can be quantified by various methods:

-

Cytopathic Effect (CPE) Assay: The degree of virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT or MTS assay).

-

Viral Load Quantification: The amount of viral RNA or DNA in the cell supernatant or cell lysate is measured using quantitative real-time PCR (qRT-PCR).

-

Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted to determine the reduction in viral infectivity.

-

CYP3A4 Inhibition Assay

To determine the inhibitory potential of this compound against CYP3A4, a microsomal inhibition assay is commonly employed.

-

Microsome Preparation: Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.

-

Substrate Incubation: A known CYP3A4 substrate (e.g., midazolam or testosterone) is incubated with the microsomes in the presence of various concentrations of the test compound (this compound).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a cofactor, such as NADPH.

-

Reaction Termination: After a specific incubation time, the reaction is stopped.

-

Metabolite Quantification: The amount of metabolite produced from the substrate is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, the diagrams below illustrate the general mechanism of action for a viral protease inhibitor like Ritonavir and a typical workflow for an in vitro antiviral assay.

Figure 1. Simplified signaling pathway of HIV protease inhibition by Ritonavir.

Figure 2. General experimental workflow for an in vitro antiviral activity assay.

Conclusion

The absence of specific in vitro data for this compound in the searched literature highlights a significant research gap. The established methodologies and known mechanisms of Ritonavir provide a robust foundation for initiating such studies. Future in vitro research on this compound would be crucial to determine if it possesses a pharmacological profile distinct from its well-characterized enantiomer, potentially uncovering novel therapeutic properties or a different safety profile. Such studies would be of considerable interest to researchers in antiviral drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ritonavir - Wikipedia [en.wikipedia.org]

- 3. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apsf.org [apsf.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular Antiviral Activity of Low-Dose Ritonavir in Boosted Protease Inhibitor Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. In vitro activity of lopinavir/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

A notable gap in current pharmacological data is the absence of specific research on the off-target effects of ent-Ritonavir, the enantiomer of the well-known HIV protease inhibitor and pharmacokinetic enhancer, Ritonavir. While the principles of stereochemistry suggest that enantiomers can exhibit distinct pharmacological and toxicological profiles, dedicated studies to characterize the specific biological activity of this compound are not publicly available. Therefore, this guide will provide a comprehensive overview of the known off-target effects of Ritonavir, offering a scientifically grounded framework from which potential activities of its enantiomer can be hypothesized and future research can be directed.

Introduction to Ritonavir and the Significance of Chirality

Ritonavir is a critical component of highly active antiretroviral therapy (HAART), primarily utilized for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This off-target effect is leveraged to "boost" the plasma concentrations of other co-administered antiretroviral drugs, thereby enhancing their efficacy and reducing dosing frequency.[3][4] Ritonavir possesses five chiral centers, and the commercially available drug is a single stereoisomer. The biological activity of its enantiomer, this compound, remains uncharacterized in the scientific literature.

The chirality of a drug molecule can profoundly influence its interaction with biological targets, which are themselves chiral.[5][6][7] Enantiomers can exhibit quantitative differences in activity (one being more potent than the other) or qualitative differences, where each enantiomer interacts with different targets, leading to distinct therapeutic effects and/or adverse reactions.[5][6][7]

Known Off-Target Effects of Ritonavir

The following sections detail the well-documented off-target effects of Ritonavir, providing quantitative data and experimental methodologies where available.

Inhibition of Cytochrome P450 Enzymes

Ritonavir is a potent mechanism-based inhibitor of CYP3A4.[4] This interaction is central to its clinical use as a pharmacokinetic enhancer.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 0.15 µM | Human Liver Microsomes | [8] |

| Kᵢ | 0.019 µM | Recombinant Human CYP3A4 | [8] |

A representative in vitro experiment to determine the half-maximal inhibitory concentration (IC₅₀) of Ritonavir for CYP3A4 activity is conducted as follows:

-

Preparation of Reagents:

-

Human liver microsomes (HLMs) are prepared from pooled human liver tissue.

-

A stock solution of Ritonavir is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A CYP3A4 substrate, such as midazolam or testosterone, is prepared.

-

The NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4).

-

-

Incubation:

-

A series of dilutions of Ritonavir are pre-incubated with HLMs in the phosphate buffer at 37°C for a specified time (e.g., 15 minutes) to allow for potential mechanism-based inactivation.

-

The reaction is initiated by the addition of the CYP3A4 substrate and the NADPH-generating system.

-

The final incubation volume contains a fixed concentration of HLMs, the substrate, and varying concentrations of Ritonavir.

-

-

Reaction Termination and Analysis:

-

After a specified incubation time (e.g., 10 minutes), the reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

-

The samples are centrifuged to precipitate the proteins.

-

The supernatant, containing the metabolite of the CYP3A4 substrate, is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The rate of metabolite formation is calculated for each Ritonavir concentration.

-

The percentage of inhibition of CYP3A4 activity is determined relative to a vehicle control (no Ritonavir).

-

The IC₅₀ value is calculated by fitting the concentration-response data to a suitable nonlinear regression model.

-

Induction of Cytochrome P450 Enzymes

In addition to its inhibitory effects, Ritonavir can also induce the expression of other CYP enzymes, most notably CYP1A2.[1]

Figure 1. A generalized workflow for evaluating the induction of CYP enzymes by a test compound like Ritonavir.

Inhibition of Drug Transporters

Ritonavir has been shown to inhibit the function of several key drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] This can alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.

| Transporter | IC₅₀ | Assay System | Reference |

| P-glycoprotein (P-gp) | 1.4 µM | Calcein-AM efflux in MDCK-MDR1 cells | [9] |

| BCRP | 0.8 µM | Pheophorbide A efflux in MDCK-BCRP cells | [9] |

Metabolic Effects

Ritonavir has been associated with metabolic side effects, including the inhibition of the glucose transporter GLUT4.[9] This can contribute to insulin resistance and dyslipidemia observed in some patients.

Figure 2. A simplified diagram illustrating the inhibitory effect of Ritonavir on the GLUT4 transporter and its potential metabolic consequence.

Potential Off-Target Effects of this compound: A Hypothesis-Driven Perspective

In the absence of direct experimental data for this compound, any discussion of its potential off-target effects must be speculative. However, based on the principles of stereochemistry, several possibilities exist:

-

This compound may exhibit similar off-target effects to Ritonavir, but with different potencies. For instance, it might be a more or less potent inhibitor of CYP3A4, or it might have a different profile of CYP enzyme induction and transporter inhibition.

-

This compound could have a completely different set of off-target effects. It might interact with a different spectrum of enzymes and transporters, leading to a unique pharmacological and toxicological profile.

-

This compound may be largely inactive at the off-targets of Ritonavir. The specific stereochemistry of Ritonavir may be crucial for its interaction with targets like CYP3A4, and its enantiomer may not bind effectively.

Future Research Directions

To address the current knowledge gap, the following experimental investigations are warranted:

-

Chiral Synthesis of this compound: The first critical step is the stereoselective synthesis of the enantiomer of Ritonavir to obtain a pure compound for biological testing.

-

In Vitro Profiling:

-

CYP Inhibition and Induction: A comprehensive panel of cytochrome P450 enzymes should be screened to determine the inhibitory and inductive potential of this compound.

-

Drug Transporter Interaction: The interaction of this compound with key uptake and efflux transporters should be evaluated.

-

Target-Based and Phenotypic Screening: A broad screening against a panel of receptors, kinases, and other enzymes, as well as cell-based phenotypic assays, could uncover novel off-target activities.

-

-

In Vivo Studies: If significant in vitro off-target activity is identified, in vivo studies in appropriate animal models would be necessary to understand the pharmacokinetic and pharmacodynamic consequences.

Conclusion

While the off-target effects of Ritonavir are well-characterized and clinically significant, the pharmacological profile of its enantiomer, this compound, remains a critical unknown. The lack of data on this compound highlights the importance of characterizing all stereoisomers of a chiral drug during development. Future research focused on the synthesis and biological evaluation of this compound is essential to fully understand the structure-activity relationships of this important drug molecule and to potentially uncover novel pharmacological tools or therapeutic agents. Until such studies are conducted, any discussion of the off-target effects of this compound is purely hypothetical and should be approached with scientific caution.

References

- 1. Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]